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Compound of Interest

Compound Name:
(3-cyclopropyl-2-

methylphenyl)boronic acid

CAS No.: 2225175-51-7

Cat. No.: B2375808

Get Quote

Executive Summary & Chemical Profile
(3-Cyclopropyl-2-methylphenyl)boronic acid is a highly specialized, sterically encumbered

building block utilized in the synthesis of complex biaryls, advanced agrochemicals, and

pharmaceutical active ingredients. The unique substitution pattern—an ortho-methyl group

coupled with a meta-cyclopropyl group relative to the boronic acid moiety—imparts distinct

physicochemical properties and presents specific synthetic challenges, particularly in transition-

metal-catalyzed cross-coupling reactions.
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Property Value

Chemical Name (3-Cyclopropyl-2-methylphenyl)boronic acid

CAS Registry Number 2225175-51-7

Molecular Formula C10H13BO2

Molecular Weight 176.02 g/mol

Appearance White to off-white solid

Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen)

Structural Significance & Causality in Drug Design
The strategic placement of substituents on this phenyl ring serves multiple functions in drug

design:

Conformational Control: The ortho-methyl group induces severe steric hindrance when

coupled to another aryl ring. This forces the resulting biaryl system into an out-of-plane

conformation, which is critical for targeting specific deep hydrophobic protein pockets and

can lead to stable atropisomers.

Metabolic Stability & Lipophilicity: The meta-cyclopropyl group enhances the overall

lipophilicity of the molecule while providing superior metabolic stability compared to linear

alkyl chains (e.g., propyl or isopropyl groups).

Proven Applications: This specific moiety has been patented for use in the development of

highly active tetrazolinone-based agrochemicals and pharmaceutical derivatives, where the

cyclopropyl-methyl combination optimizes biological target binding.

Mechanistic Insights: Overcoming Steric Hindrance
The primary challenge when utilizing (3-cyclopropyl-2-methylphenyl)boronic acid in a

Suzuki-Miyaura cross-coupling reaction is the transmetallation bottleneck.

During the catalytic cycle, the steric bulk of the ortho-methyl group creates severe repulsion

when the activated boronate complex attempts to transfer the aryl group to the Palladium(II)
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center. If transmetallation is kinetically slow, the activated boronic acid remains exposed to

water and base, leading to a competing side reaction: protodeboronation (yielding 1-

cyclopropyl-2-methylbenzene).

To overcome this, highly active, bulky, and electron-rich dialkylbiaryl phosphine ligands (such

as Buchwald's SPhos) are required. The electron-rich nature of SPhos accelerates the

oxidative addition step, while its immense steric bulk accelerates reductive elimination,

effectively pulling the catalytic cycle forward and minimizing the lifetime of the vulnerable Pd(II)

intermediates.
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Fig 1. Suzuki-Miyaura catalytic cycle highlighting the sterically hindered transmetallation step.
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Table 2: Comparison of Catalyst Loadings for Sterically
Hindered Couplings
Summarizing quantitative data from recent catalytic optimizations:

Catalyst
System

Substrate Type
Typical
Loading
(mol%)

Temp (°C) Yield (%)

Pd(PPh3)4
Tri-ortho-

substituted
5.0 - 10.0 100

< 40% (High

Protodeboronatio

n)

Pd2(dba)3 /

SPhos

Tri-ortho-

substituted
1.0 - 4.0 90 - 100 > 85%

Pd G3 /

HFTPhos

Tri-ortho-

substituted
0.001 - 0.01 90 > 90%

Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-
Coupling
This protocol utilizes a biphasic system and a Buchwald ligand to ensure high yields while

suppressing protodeboronation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2375808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Reagent Preparation
Weigh Boronic Acid, Ar-X, Pd-cat, Ligand

Step 2: Inert Atmosphere
Evacuate and backfill with N2/Ar (x3)

Step 3: Solvent Addition
Add degassed Toluene/H2O & Base

Step 4: Reaction Heating
Stir at 90-100°C for 12-24h

Step 5: Workup & Extraction
Quench with H2O, extract with EtOAc

Step 6: Purification
Silica gel chromatography

Click to download full resolution via product page

Fig 2. Step-by-step workflow for the sterically hindered Suzuki-Miyaura cross-coupling protocol.
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Step-by-Step Methodology & Causality:

Preparation: In an oven-dried Schlenk flask, combine Aryl Halide (1.0 equiv), (3-
Cyclopropyl-2-methylphenyl)boronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv, 4 mol% Pd),

SPhos (0.08 equiv), and anhydrous K3PO4 (3.0 equiv).

Causality: Weighing all solid reagents together minimizes handling losses. K3PO4 is

chosen over Na2CO3 because it provides sufficient basicity to form the reactive "ate"

complex without triggering excessive protodeboronation.

Inerting: Evacuate the flask and backfill with Argon (3 cycles).

Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos to SPhos-

oxide), which irreversibly kills the active catalyst.

Solvent Addition: Add degassed Toluene and degassed deionized water (5:1 ratio) to achieve

a 0.2 M concentration.

Causality: The biphasic system is crucial. Toluene dissolves the organic substrates and

catalyst, while water dissolves the K3PO4 to generate the reactive hydroxide/phosphate

ions needed to activate the boronic acid.

Heating: Heat the biphasic mixture to 100°C with vigorous stirring for 16 hours.

Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous

and organic layers, facilitating the mass transfer of the activated boronate to the organic

phase where transmetallation occurs.

Self-Validation Checkpoint: Upon reaching 100°C, the mixture should transition from a dark

purple/red (Pd2(dba)3 resting state) to a pale yellow/orange, indicating the formation of the

active Pd(0)-SPhos complex.

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic

layer over Na2SO4, filter, and concentrate for chromatography.

Protocol B: Chan-Lam N-Arylation
For the synthesis of N-(3-cyclopropyl-2-methylphenyl) anilines or related heterocycles.
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Step-by-Step Methodology & Causality:

Setup: Combine the target Amine (1.0 equiv), (3-Cyclopropyl-2-methylphenyl)boronic
acid (2.0 equiv), Cu(OAc)2 (0.1 equiv), and DCM (0.1 M) in a round-bottom flask.

Causality: An excess of boronic acid is used to compensate for competitive homocoupling

(yielding a symmetrical biaryl) and oxidation side reactions. DCM is an excellent, non-

coordinating solvent that solubilizes the reagents without interfering with the copper

center.

Ligand/Base Addition: Add Pyridine (2.0 equiv).

Causality: Pyridine serves a dual role: it acts as a base to neutralize the acetic acid

byproduct and coordinates to the Cu(II) center, tuning its redox potential and facilitating

the transmetallation of the bulky boronic acid.

Aerobic Stirring: Stir vigorously at room temperature open to the atmosphere (or under an

O2 balloon) for 24 hours.

Causality: The Chan-Lam coupling is an oxidative process. Atmospheric oxygen acts as

the terminal oxidant to regenerate the active Cu(II) species from the Cu(0) or Cu(I) resting

states.

Self-Validation Checkpoint: The reaction mixture must maintain a blue/green color

throughout the process, indicating the presence of active Cu(II) species. A shift to a dark

brown/black color or copper mirror indicates catalyst degradation (Cu(0) precipitation),

usually due to insufficient oxygen.

Workup: Filter the crude mixture through a pad of Celite, washing with DCM. Concentrate the

filtrate and purify via column chromatography.

Troubleshooting & Analytical Validation
Handling Boroxines: Boronic acids naturally dehydrate to form cyclic trimeric anhydrides

(boroxines). If the mass recovery or reaction stoichiometry seems off, calculate the molecular

weight assuming a 50/50 mixture of free acid and boroxine. Adding a slight excess of water
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(as done in Protocol A) rapidly hydrolyzes the boroxine back to the active monomeric boronic

acid.

Detecting Protodeboronation: If the yield is low, analyze the crude mixture via GC-MS. A

dominant peak with a mass corresponding to 1-cyclopropyl-2-methylbenzene (

= 132) confirms protodeboronation. To mitigate this, lower the reaction temperature to 80°C
and ensure the Toluene/H2O mixture is thoroughly degassed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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